molecular formula C18H18OS2 B13985152 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one CAS No. 69814-22-8

3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one

Cat. No.: B13985152
CAS No.: 69814-22-8
M. Wt: 314.5 g/mol
InChI Key: WIXFAISMALCULJ-UHFFFAOYSA-N
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Description

3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclopentanone ring substituted with a bis(phenylsulfanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with bis(phenylsulfanyl)methane under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentanone ring.

    Bis(phenylsulfanyl)methane: A compound with two phenylsulfanyl groups attached to a methane carbon.

    Sulfoxides and Sulfones: Oxidized derivatives of phenylsulfanyl compounds.

Uniqueness

3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of a cyclopentanone ring with bis(phenylsulfanyl)methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

69814-22-8

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

3-[bis(phenylsulfanyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C18H18OS2/c19-15-12-11-14(13-15)18(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-10,14,18H,11-13H2

InChI Key

WIXFAISMALCULJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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